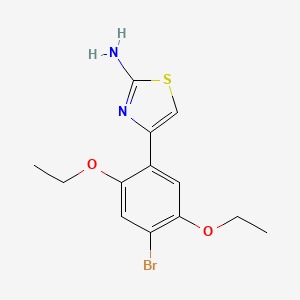

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-3-17-11-6-9(14)12(18-4-2)5-8(11)10-7-19-13(15)16-10/h5-7H,3-4H2,1-2H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZAJEJVNURLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C2=CSC(=N2)N)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,5-diethoxybenzaldehyde and thiosemicarbazide.

Formation of Thiazole Ring: The reaction between 4-bromo-2,5-diethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst leads to the formation of the thiazole ring.

Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown comparable efficacy to standard antibiotics like norfloxacin against various bacterial strains and fluconazole against fungal infections .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have reported that certain derivatives demonstrate potent cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) and HepG2 (human liver cancer) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science due to its unique electronic properties. The thiazole ring can participate in various polymerization reactions, leading to the development of new materials with tailored properties for electronic devices or sensors .

Case Studies

Case Study 1: Antimicrobial Screening

A series of thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the thiazole ring significantly enhanced the antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Testing

In a comparative study involving multiple thiazole derivatives, one compound derived from this compound displayed remarkable selectivity towards cancer cells while sparing normal cells. This finding highlights the potential for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison of structurally related compounds:

Structural and Functional Group Variations

Key Comparison Points

Antiproliferative Activity The methoxy-substituted 10s demonstrated potent tubulin polymerization inhibition (comparable to CA-4) and G2/M phase arrest in cancer cells, attributed to its triple aromatic rings and methoxy groups enhancing binding to the colchicine site .

Antimicrobial Potential 4-(4-Bromophenyl)-thiazol-2-amine derivatives showed notable antimicrobial activity in ADME-guided studies, with bromine enhancing lipophilicity and membrane penetration . The diethoxy groups in the target compound could further modulate solubility and bioavailability.

Physicochemical Properties Substituents significantly impact λmax in dye applications. For example, bromo and methoxy groups in 10c and 10d induced hypsochromic shifts (Δλmax = 10–30 nm) compared to non-halogenated analogs . Melting points and HPLC purity vary with substituents: 3c (4-ethoxyphenyl) melts at 194.3–197.0°C, while 3d (4-methoxyphenyl) melts lower (185.4–188.6°C), suggesting ethoxy groups enhance crystallinity .

Mechanistic Diversity

- TH-644 and TH-848 inhibit inflammatory pathways via PGE2 modulation, unlike tubulin-targeting compounds .

- Anti-tubercular thiazol-2-amines (e.g., 46 , 49 ) rely on trifluoromethyl and adamantyl groups for activity, highlighting the role of lipophilic substituents in targeting bacterial enzymes .

Research Findings and Data Tables

Table 1: Antiproliferative Activity of Selected Thiazol-2-amines

| Compound | Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 10s | SGC-7901 | 0.12 | Tubulin polymerization inhibition | |

| 4-(4-Bromophenyl)-thiazol-2-amine | MCF-7 | 8.7 | Apoptosis induction | |

| 3f | HeLa | 12.4 | Unknown |

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | λmax (nm) | HPLC Purity (%) | |

|---|---|---|---|---|

| 3c (4-ethoxyphenyl) | 194.3–197.0 | N/A | 99.3 | |

| 10d (4-bromophenyl dye derivative) | N/A | 480 | N/A | |

| 3d (4-methoxyphenyl) | 185.4–188.6 | N/A | 99.6 |

Biological Activity

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in the scientific community due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, and this compound is no exception. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This interaction influences neurotransmitter release and neuronal excitability, potentially affecting mood and perception.

- Phosphoinositide Pathway : Upon binding to serotonin receptors, the compound activates the phosphoinositide signaling pathway. This leads to increased intracellular calcium levels and the activation of protein kinase C (PKC), which can modulate gene expression and synaptic plasticity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:

- Anticancer Activity : Preliminary studies suggest that this thiazole derivative may possess anticancer properties. Research on related thiazole compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth .

- Neuropharmacological Effects : Given its action on serotonin receptors, the compound may also have implications for mood disorders and neurodegenerative diseases. Further studies are needed to explore these effects in clinical settings.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that compounds with similar structural features displayed potent activity with MIC values comparable to conventional antibiotics .

- Anticancer Research : Another research focused on the synthesis of thiazole-based compounds and their anticancer effects demonstrated that specific modifications in the thiazole ring enhanced cytotoxicity against breast cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Br₂, HBr, DCM, 80°C | 5 | 65–75 |

| 2 | Thiourea, EtOH, reflux | 4 | 70–85 |

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- X-ray Crystallography: Use SHELXL for refinement (space group determination, displacement parameters) and ORTEP-3 for graphical representation. For example, similar thiazol-2-amine derivatives crystallize in monoclinic systems (e.g., P2₁) with cell parameters a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975° .

- Spectroscopy:

Advanced: How can conflicting data on biological activity (e.g., kinase inhibition) be resolved?

Answer:

Discrepancies often arise from assay conditions or structural variations. Strategies include:

- Comparative Studies: Test the compound alongside analogs (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) under identical conditions .

- Structural Validation: Confirm purity via HPLC and crystallography to rule out polymorphic effects .

- Mechanistic Profiling: Use molecular docking (e.g., AutoDock Vina) to compare binding modes with kinase active sites (e.g., CDK2) .

Advanced: What strategies optimize regioselective bromination in diethoxyphenyl-substituted thiazol-2-amine derivatives?

Answer:

- Directing Groups: Ethoxy (-OEt) groups at positions 2 and 5 on the phenyl ring direct bromination to the para position via resonance stabilization.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

- Catalysis: Use Lewis acids (e.g., FeBr₃) to improve selectivity. Yields >80% are achievable with 1.2 eq. Br₂ at 0°C .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Answer:

Q. Table 2: Hydrogen-Bond Geometry

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯N | 2.85 | 158 |

| C–H⋯π | 3.42 | 145 |

Basic: What are the best practices for purity validation in synthetic batches?

Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Elemental Analysis: Match calculated vs. observed %C, %H, %N (deviation <0.3%).

- Thermogravimetry (TGA): Monitor decomposition onset (>200°C indicates high purity) .

Advanced: Can computational models predict interactions with biological targets (e.g., enzymes)?

Answer:

Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.